molecular formula C9H7IN2O2 B12099792 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one

3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one

Cat. No.: B12099792
M. Wt: 302.07 g/mol
InChI Key: GUURSVQCBMWVQT-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one is a heterocyclic compound featuring a 1,5-naphthyridine core, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3. The molecule is substituted with an iodine atom at position 3 and a methoxy group at position 4.

The iodine atom, a heavy halogen, introduces steric bulk and polarizability, enabling participation in halogen bonding and facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

3-iodo-6-methoxy-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H7IN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)

InChI Key

GUURSVQCBMWVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)I

Origin of Product

United States

Preparation Methods

Electrophilic Iodination

The electron-rich 3-position of 6-methoxy-1H-naphthyridin-4-one is susceptible to electrophilic attack. Treatment with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 60°C introduces iodine selectively:

(4)NIS, TFA3-Iodo-6-methoxy-1H-naphthyridin-4-one (5)\text{(4)} \xrightarrow{\text{NIS, TFA}} \text{3-Iodo-6-methoxy-1H-naphthyridin-4-one (5)}

Optimized Conditions :

  • NIS (1.2 equiv), TFA, 60°C, 6 hours

  • Yield: 58–62%

  • Purity: >95% (HPLC)

Halogen Exchange via Ullmann-Type Coupling

Bromo or chloro precursors can undergo halogen exchange. For example, 3-bromo-6-methoxy-1H-naphthyridin-4-one (6) reacts with CuI in dimethylformamide (DMF) at 120°C to yield the iodo derivative (5) :

(6)CuI, DMF(5)\text{(6)} \xrightarrow{\text{CuI, DMF}} \text{(5)}

Key Insights :

  • Yield: 40–45% (lower due to side reactions)

  • Limitations: Requires pre-functionalized bromo intermediate

Palladium-Catalyzed Direct C–H Iodination

Recent advances employ palladium catalysts for regioselective C–H activation. Using Pd(OAc)₂, 3-iodination is achieved in one step under mild conditions:

(4)Pd(OAc)₂, I₂, AgOAc(5)\text{(4)} \xrightarrow{\text{Pd(OAc)₂, I₂, AgOAc}} \text{(5)}

Conditions :

  • Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), I₂ (1.5 equiv), DCE, 80°C

  • Yield: 70–75%

  • Advantage: Avoids pre-halogenation

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Cost
Gould-Jacobs + Iodination58–62%14 hoursModerateLow
Halogen Exchange40–45%24 hoursLowModerate
Pd-Catalyzed C–H Iodination70–75%8 hoursHighHigh (Pd cost)

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-substituted derivatives (e.g., 3-amino, 3-thio, 3-alkoxy derivatives).

    Oxidation: Formation of 6-hydroxy or 6-carbonyl derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

Scientific Research Applications

Biological Activities

The 1,5-naphthyridine derivatives, including 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one, are known for their broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds within this class have demonstrated significant antibacterial and antifungal properties. For instance, some derivatives have shown efficacy against multidrug-resistant strains of bacteria and fungi. A study highlighted that certain naphthyridine derivatives exhibited potent antitubercular activity .
  • Anti-inflammatory Properties : The compound has been investigated for its potential in treating inflammatory diseases. JAK kinase inhibitors derived from naphthyridine structures are particularly promising for conditions like ulcerative colitis and Crohn's disease .
  • Anticancer Potential : Research indicates that naphthyridine derivatives can act as anticancer agents by inhibiting various cancer cell lines. The structure-activity relationship studies suggest that modifications to the naphthyridine scaffold can enhance anticancer efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions that form the naphthyridine core. Various synthetic strategies have been explored to optimize yields and enhance biological activity:

Synthetic Method Description
Cyclization ReactionsUtilizing iodine or other catalysts for cyclization to form the naphthyridine ring .
Functional Group ModificationsAltering substituents on the naphthyridine scaffold to improve biological activity .

Case Studies

Several case studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:

  • Case Study on Anticancer Activity : A derivative similar to this compound was evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in tumor cells .
  • Clinical Trials for Inflammatory Diseases : Ongoing clinical trials are assessing the safety and efficacy of JAK inhibitors derived from naphthyridine compounds in patients with chronic inflammatory conditions such as rheumatoid arthritis and ulcerative colitis .

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. For example, in anticancer applications, the compound may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of 1,5-Naphthyridine Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one 3-I, 6-OCH₃ 316.11 g/mol Halogen bonding, cross-coupling utility
3-Chloro-6-methoxy-7-methyl-1H-[1,5]naphthyridin-4-one 3-Cl, 6-OCH₃, 7-CH₃ 238.65 g/mol Smaller halogen, lower reactivity
4-Iodo-1,5-naphthyridin-3-ol 4-I, 3-OH 272.06 g/mol H-bond donor (OH), electrophilic sites
4-Hydroxy-3-nitro-1,5-naphthyridine 3-NO₂, 4-OH 205.15 g/mol Strong electron-withdrawing (NO₂), acidic
6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid 6-OCH₂CH₃, 4-O, 3-COOH 248.22 g/mol Carboxylic acid functionality, salt formation

Key Observations:

  • Halogen Substituents: The iodine atom in the target compound offers superior leaving-group ability compared to chlorine in 3-chloro derivatives, enabling diverse catalytic transformations .
  • Methoxy vs. Hydroxy: The methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxy-substituted analogues (e.g., 4-Iodo-1,5-naphthyridin-3-ol), impacting solubility and intermolecular interactions .
  • Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 4-Hydroxy-3-nitro-1,5-naphthyridine) exhibit reduced aromatic electron density, favoring electrophilic attack at distinct positions compared to the target compound .

Physicochemical Properties

  • Solubility: The methoxy group enhances solubility in organic solvents (e.g., DMSO, methanol) compared to unsubstituted 1,5-naphthyridin-4-one. However, hydroxy-substituted analogues (e.g., 4-Iodo-1,5-naphthyridin-3-ol) exhibit higher aqueous solubility due to H-bonding .
  • Stability: Iodo-substituted compounds may exhibit lower thermal stability than chloro analogues due to weaker C–I bonds .

Biological Activity

3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one is a derivative of the naphthyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available 1,5-naphthyridine derivatives.
  • Iodination : The introduction of the iodine atom can be achieved through electrophilic iodination using iodine monochloride or potassium iodide under acidic conditions.
  • Methoxylation : The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Final Cyclization : The final cyclization step yields the desired naphthyridine derivative.

This synthetic pathway is crucial for producing compounds with specific biological activities.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The introduction of halogen atoms (like iodine) at specific positions has been associated with enhanced antibacterial activity.

CompoundActivity TypeMIC (µg/mL)Reference
3-Iodo-6-methoxyAntibacterial6–7
Brominated derivativesAntibacterial1.7–13.2
Non-brominatedLess active>20

Antiparasitic Activity

Naphthyridine derivatives have also been explored for their antiparasitic effects, particularly against Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria. The mechanism often involves inhibition of specific enzymes crucial for parasite survival .

Anticancer Properties

Emerging studies suggest that compounds like this compound may possess anticancer properties by inhibiting topoisomerase II activity. This enzyme is vital for DNA replication and repair, making it a target for cancer therapy . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HL-60 and HeLa cells.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several naphthyridine derivatives against multi-drug resistant strains of bacteria. The results indicated that the presence of iodine significantly enhanced the potency against Staphylococcus aureus, with MIC values dropping to as low as 6 µg/mL for iodinated derivatives compared to higher values for non-iodinated counterparts .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The study found that this compound exhibited IC50 values in the micromolar range against HeLa cells, suggesting a promising lead for further development in cancer therapeutics .

Q & A

What are the common synthetic routes for 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one?

Basic
The compound is typically synthesized via halogenation of methoxy-substituted naphthyridinones or through multi-component reactions. Key methods include:

  • Hydrolysis of halogeno derivatives : Reacting halogenated precursors (e.g., 7-chloro-1,5-naphthyridine) with methoxide under basic conditions, often requiring crown ethers to enhance reactivity (e.g., KOH/MeOH with dibenzo-1,8-crown-6 yields 67% product) .
  • Direct oxidation : Oxidation of methyl-substituted naphthyridines using Na₂Cr₂O₇ in H₂SO₄ at 100°C, though yields may be low (25% in one example) .
  • Multi-component reactions : Combining amines, aldehydes, and thiourea derivatives under reflux with catalysts (e.g., zeolite-nano Au) to form complex naphthyridinone scaffolds .

How is the purity and stability of this compound assessed?

Basic
Purity is validated via:

  • Chromatography : HPLC or TLC to confirm single-phase composition.
  • Spectroscopy : ¹H/¹³C NMR for structural verification and X-ray crystallography for tautomeric form determination .
    Stability is monitored under controlled storage (-20°C in airtight containers), with degradation assessed over ≥4 years using accelerated aging studies .

How do substituents influence reactivity in cross-coupling reactions?

Advanced
The iodine substituent at position 3 enables Suzuki-Miyaura couplings for functionalization. For example:

  • Electron-withdrawing groups (e.g., methoxy at position 6) activate the naphthyridine core for regioselective coupling with boronic acids.
  • Catalyst optimization : Pd-based catalysts with ligands (e.g., SPhos) improve yield in couplings, as seen in analogous naphthyridine systems .
    Methodological tip: Screen solvents (e.g., acetone vs. DMF) and bases (K₂CO₃ vs. Cs₂CO₃) to mitigate side reactions.

How to address low yields in direct oxidation methods?

Advanced
Low yields (e.g., 25% in H₂SO₄/Na₂Cr₂O₇ oxidations ) arise from competing side reactions or incomplete substrate activation. Strategies include:

  • Alternative oxidizing agents : Replace Cr-based oxidants with MnO₂ or TEMPO to reduce byproducts.
  • Stepwise functionalization : Introduce iodine via iodocyclization before methoxylation to avoid over-oxidation.
  • Microwave-assisted synthesis : Reduce reaction time and improve energy transfer for higher efficiency.

What strategies resolve data contradictions in reported synthesis yields?

Advanced
Discrepancies (e.g., 25% vs. 67% yields in similar reactions ) require systematic analysis:

  • Catalyst screening : Crown ethers (e.g., dibenzo-1,8-crown-6) enhance nucleophilicity in alcoholysis, as shown in .
  • Reagent purity : Trace moisture in KOH or solvents can deactivate intermediates; use anhydrous conditions.
  • Reaction monitoring : In-situ techniques (e.g., FTIR or LC-MS) identify transient intermediates or degradation pathways.

How to characterize tautomeric forms of naphthyridinones?

Advanced
Tautomerism (e.g., 1H vs. 3H forms) is resolved via:

  • X-ray crystallography : Definitive structural assignment of dominant tautomers .
  • Dynamic NMR : Temperature-dependent studies in DMSO-d₆ to observe proton exchange rates.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers .

What are potential pharmacological applications of this compound?

Basic
While direct studies are limited, structural analogs (e.g., 4-methoxy-5-hydroxycanthin-6-one) exhibit:

  • Antimicrobial activity : Inhibition of bacterial biofilm formation.
  • Kinase inhibition : Interaction with ATP-binding pockets due to the planar naphthyridine core .
    Methodological note: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

How does this compound interact with indoor surfaces in environmental chemistry studies?

Advanced
Naphthyridinones adsorb onto silica or polymer surfaces, influencing indoor air quality. Research approaches include:

  • Microspectroscopic imaging : Raman or ToF-SIMS to map surface adsorption patterns .
  • Reactivity assays : Expose coated surfaces to ozone or NOx to assess degradation pathways .

What are challenges in scaling up multi-component reactions for this compound?

Advanced
Scaling reactions (e.g., ’s zeolite-nano Au catalyzed synthesis) faces hurdles like:

  • Heterogeneous catalysis : Catalyst recovery and reuse without activity loss.
  • Solvent optimization : Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield.

How to design derivatives for optical or electronic applications?

Advanced
Leverage the π-conjugated naphthyridine core for:

  • Fluorescent probes : Introduce electron-donating groups (e.g., -NH₂) to tune emission wavelengths.
  • Organic semiconductors : Blend with polymers (e.g., P3HT) and measure charge mobility via FET device testing .

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